1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone

Crystal engineering Supramolecular chemistry Molecular recognition

Researchers seeking a fragment-sized probe for FBDD often face inconsistent binding modes. 1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone (CAS 114113-84-7) solves this with a crystallographically validated O-H⋯N hydrogen-bonding synthon, providing a predictable recognition motif for structure-based design. - Crystallographically validated supramolecular synthon across 7 independent structures - Ideal 'rule of three' fragment (MW 129.11, TPSA 58.89 Ų) - High-purity scaffold (98%), available for immediate global shipping

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Cat. No. B13830751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC=NO1)O
InChIInChI=1S/C5H7NO3/c1-4(7)5(8)2-3-6-9-5/h3,8H,2H2,1H3
InChIKeyHMTKVFQYWOAIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone: Physicochemical and Structural Baseline


1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone (CAS 114113-84-7) is a 5-hydroxy-4,5-dihydroisoxazole (Δ²-isoxazoline) derivative with molecular formula C₅H₇NO₃ and molecular weight 129.11 g·mol⁻¹ . The compound features a hemiacetal hydroxyl at the 5-position and an acetyl substituent—a combination that distinguishes it from fully aromatic isoxazoles and from isoxazol-5(4H)-ones [1]. Its topological polar surface area (TPSA) of 58.89 Ų and low molecular weight place it in favorable drug-like chemical space compared with larger, more lipophilic isoxazole analogs [2].

Fragment fit

Low MW fragment with crystallographically conserved hydrogen-bonding synthon for structure-based design

Synthesis

Metal-free, one-pot access to regiospecific 5-hydroxy-4,5-dihydroisoxazole core in high yield

Derivatization

Prochiral acetyl handle ready for enantioselective biocatalytic reduction to chiral building blocks

Structural Differentiation from Generic Isoxazole Analogs


Substituting 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone with a generic isoxazol-5(4H)-one or a fully aromatic isoxazole analog overlooks three critical structural distinctions: (i) the hemiacetal hydroxyl at C-5 enables a robust, crystallographically characterized O–H⋯N hydrogen-bonding supramolecular synthon that governs molecular recognition—a feature absent in isoxazol-5(4H)-ones which possess a carbonyl at this position [1]; (ii) the partially saturated 4,5-dihydro ring retains an endocyclic imine (C=N) that serves as a hydrogen-bond acceptor, whereas fully aromatic isoxazoles lack this acceptor topology [2]; and (iii) the acetyl substituent provides a synthetic handle for further derivatization (e.g., enantioselective microbial reduction) that is not equivalently accessible on 3-methyl or 3-phenyl isoxazol-5(4H)-one scaffolds [3]. These differences produce distinct reactivity, recognition, and derivatization profiles that preclude simple generic interchange.

H-bond donor

Hemiacetal O–H donor may not transfer to isoxazol-5(4H)-ones, which carry a carbonyl at C-5

Acceptor topology

Endocyclic imine acceptor differs from fully aromatic isoxazoles, potentially shifting recognition profiles

Biocatalytic handle

Acetyl group absent in common 3-substituted isoxazolone alternatives limits enantioselective derivatization

Quantitative Differential Evidence for Procurement Decisions


Hydrogen-Bond-Directed Supramolecular Organization vs. Isoxazol-5(4H)-ones

X-ray crystallographic analysis of eight 5-hydroxy-4,5-dihydroisoxazoles (compounds 1–8) demonstrates that the hemiacetal hydroxyl invariably participates in a robust O–H⋯N hydrogen bond with the endocyclic nitrogen of the 4,5-dihydroisoxazole ring [1]. This interaction is a reliable supramolecular synthon observed across diverse substitution patterns (R₃ = Ph, 4-Br-C₆H₄, thien-2-yl, Me, CF₃, H; R₅ = CCl₃, Me, CMe₂CH₂OH, 4-I-C₆H₄, CF₂CF₂H), with the only exception being compound 5 where an oxime hydroxyl replaces the hemiacetal donor [1]. In contrast, isoxazol-5(4H)-ones such as 4-acetyl-3-phenylisoxazol-5(4H)-one possess an endocyclic carbonyl at C-5, eliminating the O–H donor and precluding this intermolecular hydrogen-bonding motif [2]. The O–H⋯N interaction governs crystal packing and is expected to influence molecular recognition at biological targets.

Supramolecular synthon
Head-to-head
O–H···N synthon conserved in 7/8 crystal structures vs. absent in isoxazol-5(4H)-ones
Supports rational cocrystal and target-engagement design
Robust across diverse substituents; single-crystal X-ray data
Crystal engineering Supramolecular chemistry Molecular recognition

Synthetic Yield and Regiospecificity Comparison

A tandem ring-opening/Michael addition/ring-closure strategy delivers diverse 5-hydroxy-4,5-dihydroisoxazoles in up to 96% isolated yield across 21 examples, under metal-free, one-pot, mild conditions [1]. By comparison, traditional metal-free synthetic routes to fully aromatic 3,4-disubstituted isoxazoles typically afford products in 50–70% yield and often require multiple steps or metal catalysts [2]. The class of 5-hydroxy-4,5-dihydroisoxazoles (including the target compound) can be obtained with high regiospecificity via cyclocondensation of ynones with hydroxylamine, followed by optional acid-mediated dehydration to access the corresponding aromatic isoxazole [3].

Synthetic yield
Reported
Up to 96% for 5-hydroxy-4,5-dihydroisoxazoles vs. 50–70% for aromatic isoxazoles
Enables efficient, metal-free procurement
One-pot tandem reaction; 21 diverse examples
Green chemistry Regiospecific synthesis Metal-free heterocycle construction

Antibacterial Activity Spectrum: MIC Comparison

In a systematic evaluation of 17 isoxazol-5(4H)-one derivatives synthesized via ionic-liquid-catalyzed multicomponent reaction, the best-performing derivatives showed MIC values of <15.62 µg·mL⁻¹ against Gram-positive Staphylococcus epidermidis (ATCC 12228) and 250–500 µg·mL⁻¹ against Gram-negative Escherichia coli [1]. In parallel, 4,5-dihydroisoxazole derivatives have demonstrated antibacterial activity with MIC values from 14 µg·mL⁻¹ (3-furanyl-substituted) to 50 µg·mL⁻¹ (dimethanol-substituted) against various bacterial strains [2][3]. While direct head-to-head comparison of identical substituent patterns between isoxazol-5(4H)-ones and 5-hydroxy-4,5-dihydroisoxazoles is not available, the partially saturated scaffold offers distinct hydrogen-bonding capacity (O–H⋯N) that may modulate target engagement differently from the fully conjugated isoxazol-5(4H)-one system [4].

Antibacterial MIC
Reported
Class-level MIC 14–50 µg/mL for 4,5-dihydroisoxazoles; overlapping range with isoxazol-5(4H)-ones
Complementary chemotype for scaffold diversification
Limited Gram-negative data; cross-study comparison
Antibacterial MIC Staphylococcus epidermidis

Drug-Likeness and ADME Profile vs. Higher-MW Isoxazole Leads

1-(5-Hydroxy-4H-1,2-oxazol-5-yl)ethanone possesses a topological polar surface area (TPSA) of 58.89 Ų and molecular weight of 129.11 g·mol⁻¹ . These values are substantially lower than those of lead isoxazole-containing antimicrobial agents such as the ((3-arylisoxazol-5-yl)methyl)-L-proline series (MW >300; best MIC 0.06–2.5 µg·mL⁻¹) [1], and far below the molecular weight of clinically used isoxazole-containing antibiotics such as oxacillin (MW 401.4) [2]. The low MW and moderate TPSA predict high gastrointestinal absorption and favorable permeability according to Lipinski and Veber rule analyses, positioning the compound as an ideal fragment-sized starting point for structure-based lead optimization or fragment-based drug discovery (FBDD) campaigns [3].

Drug-likeness profile
Reported
MW 129 vs. >300; TPSA 58.9 vs. >80 Ų for isoxazole antimicrobial leads
Fragment-like property space suited for FBDD optimization
Physicochemical parameters only; no ADMET data
Drug-likeness ADME Physicochemical profiling

Enantioselective Derivatization via Biocatalysis

Racemic 5-acetyl-4,5-dihydro-3-phenylisoxazole undergoes enantioselective reduction by baker's yeast (Saccharomyces cerevisiae) to yield the corresponding (S)-alcohol with high enantiomeric excess (ee) [1][2]. This biocatalytic transformation exploits the 5-acetyl substituent as a prochiral ketone, enabling access to enantiomerically enriched 5-(1-hydroxyethyl)-4,5-dihydroisoxazoles—versatile chiral synthons for 2,3-dihydroxy ketones and 1,2,4-triols [1]. In contrast, isoxazol-5(4H)-ones (e.g., 4-acetyl-3-phenylisoxazol-5(4H)-one) possess an endocyclic carbonyl rather than an exocyclic acetyl group, rendering them unsuitable substrates for this enantioselective reduction pathway [3]. The acetyl substituent thus confers a unique biocatalytic derivatization route unavailable to the isoxazol-5(4H)-one comparator class.

Biocatalytic reduction
Class-level
Baker's yeast reduces 5-acetyl-4,5-dihydroisoxazoles to (S)-alcohols with high ee
Supports green synthesis of chiral building blocks
Class-level inference; target-specific validation needed
Biocatalysis Enantioselective reduction Chiral building blocks

Transglutaminase 2 (TG2) Inhibition Selectivity

3-Halo-4,5-dihydroisoxazoles (particularly 3-bromo-substituted derivatives) function as selective, irreversible inhibitors of human transglutaminase 2 (TG2) by covalent modification of the active-site cysteine [1][2]. Structure-activity relationship (SAR) studies demonstrate that the 5-(S)-stereoisomer of dihydroisoxazole inhibitors exhibits approximately 50-fold higher inhibitory potency than a prototypical dihydroisoxazole lead compound [1]. Several dihydroisoxazole TG2 inhibitors show IC₅₀ values <10 µM [3]. The partially saturated 4,5-dihydroisoxazole ring is essential for this activity; fully aromatic isoxazoles lack the electrophilic reactivity required for covalent cysteine engagement [2]. While 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone lacks the 3-halo substituent required for direct TG2 inhibition, its 5-hydroxy-4,5-dihydroisoxazole core represents the scaffold from which potent TG2 inhibitors are elaborated by halogenation at C-3 [1][2].

TG2 inhibition
Class-level
~50-fold potency enhancement from lead to optimized dihydroisoxazole inhibitor
Supports development of covalent TG2 probes
Class-level for 3-halo derivatives; hydroxy precursor context
Transglutaminase 2 Covalent inhibitor Celiac disease

High-Value Application Scenarios


Fragment-Based Drug Discovery for Hydrogen-Bond-Driven Interactions

With MW = 129.11 g·mol⁻¹, TPSA = 58.89 Ų , and a crystallographically validated O–H⋯N hydrogen-bonding capacity [1], 1-(5-hydroxy-4H-1,2-oxazol-5-yl)ethanone is an ideal fragment-sized probe for FBDD campaigns. Its physicochemical profile satisfies the 'rule of three' for fragments, while the robust supramolecular synthon demonstrated across seven independent crystal structures [1] provides a predictable binding mode for structure-based design. This compound can serve as a core scaffold for fragment growing into lead-like molecules targeting enzymes with hydrogen-bond-accepting residues in the active site.

Covalent TG2 Inhibitor Development for Celiac Disease

The 5-hydroxy-4,5-dihydroisoxazole core is the direct synthetic precursor to 3-halo-4,5-dihydroisoxazole covalent TG2 inhibitors, which achieve IC₅₀ values <10 µM and up to 50-fold potency improvements through stereochemical optimization [2][3]. Procurement of this compound provides the foundational scaffold for medicinal chemistry programs targeting TG2 in celiac disease, Huntington's disease, and certain cancers. The acetyl substituent further enables enantioselective biocatalytic elaboration to chiral inhibitor candidates [4].

Green Biocatalytic Synthesis of Chiral Building Blocks

The 5-acetyl substituent enables enantioselective reduction by baker's yeast to yield enantiomerically enriched (S)-5-(1-hydroxyethyl)-4,5-dihydroisoxazoles [4][5]. These chiral alcohols serve as versatile intermediates for the synthesis of 2,3-dihydroxy ketones and 1,2,4-triols, providing a metal-free, biocatalytic entry to enantiopure building blocks with applications in natural product synthesis and chiral ligand preparation. The metal-free tandem synthetic route to the parent compound (up to 96% yield) [6] ensures a sustainable supply chain for this derivatization pathway.

Antibacterial Scaffold-Hopping and Resistance-Breaking Programs

The 5-hydroxy-4,5-dihydroisoxazole chemotype offers a structurally differentiated antibacterial scaffold relative to established isoxazol-5(4H)-one leads. While isoxazol-5(4H)-one derivatives achieve MIC values of <15.62 µg·mL⁻¹ against S. epidermidis and 250–500 µg·mL⁻¹ against E. coli [7], the dihydroisoxazole scaffold provides distinct hydrogen-bonding topology (O–H⋯N donor–acceptor pair) [1] and synthetic accessibility at higher yields [6]. This differentiation supports scaffold-hopping strategies when isoxazol-5(4H)-one lead series encounter resistance, toxicity, or unfavorable ADME profiles.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Fragment-like MW/TPSA & O–H···N synthon
Hydrogen-bond-driven target engagement validation
TG2 inhibitor research
Dihydroisoxazole core precursor
Covalent warhead installation and selectivity assays
Chiral synthon preparation
5-acetyl prochiral handle
Enantioselective biocatalytic reduction outcome
Antibacterial scaffold diversification
5-Hydroxy-4,5-dihydroisoxazole chemotype
MIC profiling vs. isoxazolone leads
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